![molecular formula C23H18Cl2N2O2 B2396872 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-27-8](/img/structure/B2396872.png)
4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. For instance, 4-chlorobenzoyl chloride is often used as an intermediate in the synthesis of pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, 4-chlorobenzoyl chloride can react with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For instance, 4-chlorobenzoyl chloride is a liquid at room temperature with a boiling point of 102-104 °C/11 mmHg .Scientific Research Applications
Antimicrobial and Mosquito Larvicidal Activity
4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one has shown promising results in the field of antimicrobial and mosquito larvicidal activities. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities against various bacterial and fungal strains. Moreover, some of these compounds have been proven lethal to mosquito larvae, highlighting their potential in pest control and public health applications (Rajanarendar et al., 2010).
Chemical Synthesis and Reactivity
The compound is notable for its use in chemical synthesis, particularly in generating aroyl(quinoxalin-2-yl)ketene. This process is crucial in the field of organic chemistry for the creation of various complex molecules, which can be utilized in diverse scientific applications (Silaichev & Maslivets, 2012). Additionally, it's involved in the condensation of 4-hydroxy-2-thiazolines with 1,2-phenylenediamine, a novel and effective route to thiazolo[3,4-a]quinoxalines (Mamedov et al., 2004).
Corrosion Inhibition
This compound has also been studied for its potential as a corrosion inhibitor, particularly for copper in nitric acid media. Quantum chemical calculations indicate a relationship between the molecular structure of quinoxalines and inhibition efficiency, making it a candidate for industrial applications in corrosion prevention (Zarrouk et al., 2014).
Anti-Inflammatory and Analgesic Properties
Research also shows that related compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs. This highlights its potential in the development of new therapeutic agents (Rajanarendar et al., 2012).
Anti-Cancer Activity
A study on isoxazolequinoxaline derivative (IZQ) related to this compound demonstrates anti-cancer activity. The molecule's interactions at the active site regions of proteins suggest potential in cancer treatment research (Abad et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-6-10-18(24)11-7-16)20-4-2-3-5-21(20)27(15)23(29)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCBIIZKWQUIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
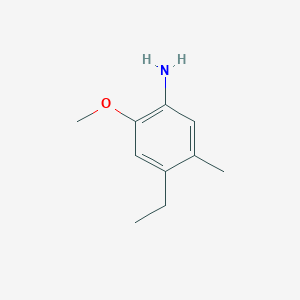

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
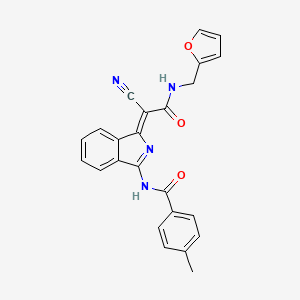
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
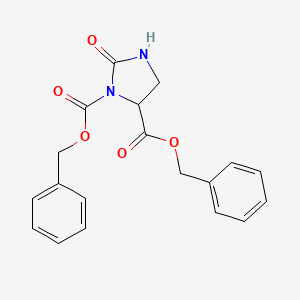
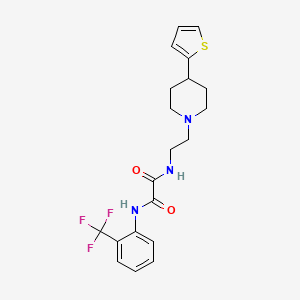
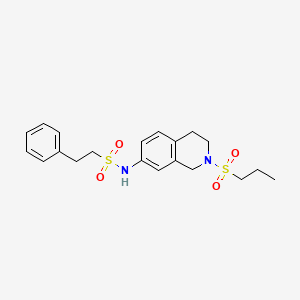
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
